molecular formula C20H17N3O3S B2383313 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide CAS No. 893991-09-8

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide

Cat. No.: B2383313
CAS No.: 893991-09-8
M. Wt: 379.43
InChI Key: ZIMODRFACSGENP-UHFFFAOYSA-N
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Description

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antiviral, and antitubercular properties . The structure of this compound includes an imidazo[2,1-b]thiazole moiety, which is fused with a phenyl ring and further substituted with a dimethoxybenzamide group.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide typically involves the reaction of 2-aminothiazole with α-halocarbonyl compounds . One common method includes the use of 3-bromo-2-oxopropanoic acid, which reacts with aminothiazole to form the imidazo[2,1-b]thiazole core . This intermediate is then coupled with 4-aminophenyl-2,4-dimethoxybenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of imidazo[2,1-b]thiazole derivatives often employs continuous flow systems to enhance efficiency and yield . This method involves a multistage reactor system where intermediate compounds are synthesized and processed without isolation, leading to a streamlined and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[2,1-b]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenyl or imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-25-15-7-8-16(18(11-15)26-2)19(24)21-14-5-3-13(4-6-14)17-12-23-9-10-27-20(23)22-17/h3-12H,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMODRFACSGENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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